4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole
Overview
Description
4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group, a fluoro-phenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole typically involves the reaction of 3-(4-Chloro-2-fluoro-phenyl)-acrylamide with 1,3-dichloroacetone in the presence of a suitable solvent such as toluene. The reaction is carried out at reflux temperature for 24 hours with continuous removal of water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted oxazoles.
Scientific Research Applications
4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethyl-2-methylthiazole: Similar in structure but contains a thiazole ring instead of an oxazole ring.
2-Fluoro-5-methyl-oxazole: Lacks the chloromethyl group but shares the oxazole and fluoro-phenyl components.
Uniqueness
4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
4-(chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO/c1-7-10(6-12)14-11(15-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUOUVIUAUPHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403334 | |
Record name | 4-(Chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
671215-76-2 | |
Record name | 4-(Chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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